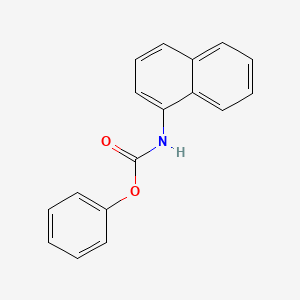![molecular formula C14H22O3Si B11857124 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde CAS No. 441351-34-4](/img/structure/B11857124.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a tert-butyl(dimethyl)silyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base.
Major Products
Oxidation: 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzoic acid.
Reduction: 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Investigated for its potential role in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can be further transformed into different products. The tert-butyl(dimethyl)silyl group serves as a protecting group, stabilizing the molecule and preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde
- 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-ethoxybenzaldehyde
- 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methylbenzaldehyde
Uniqueness
3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde is unique due to the specific positioning of the tert-butyl(dimethyl)silyl and methoxy groups on the benzaldehyde core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Propiedades
Número CAS |
441351-34-4 |
|---|---|
Fórmula molecular |
C14H22O3Si |
Peso molecular |
266.41 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-8-11(10-15)7-12(9-13)16-4/h7-10H,1-6H3 |
Clave InChI |
AGLIDWFTVLFVQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)





![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)
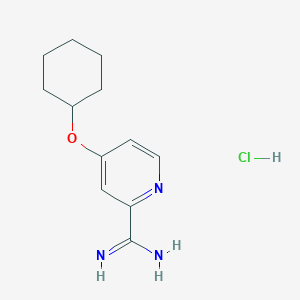
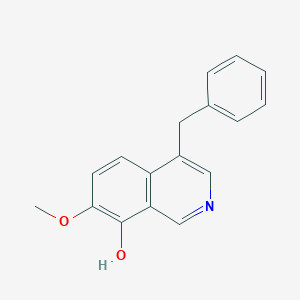
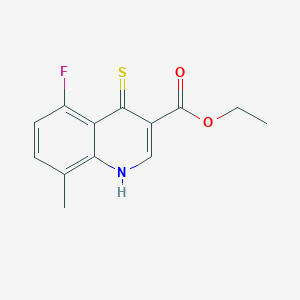
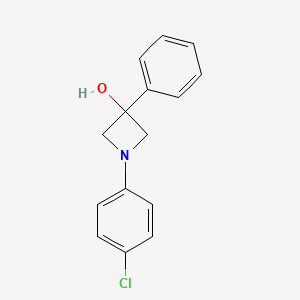
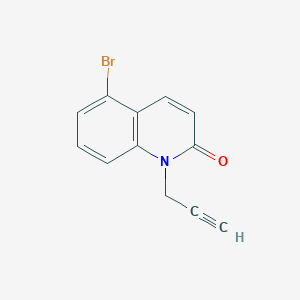
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
